molecular formula C13H11ClN4S2 B2585129 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride CAS No. 1216751-98-2

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride

Cat. No.: B2585129
CAS No.: 1216751-98-2
M. Wt: 322.83
InChI Key: VEOGBBLQKZZMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to "6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride" have been synthesized and evaluated for their anticancer properties. For example, a study on the synthesis of new benzimidazole–thiazole derivatives demonstrated promising anticancer activity against HepG2 and PC12 cancer cell lines, showcasing the potential of such compounds in cancer research (Nofal, Z. M., Soliman, E., El-Karim, S. H. A., El-Zahar, M., Srour, Aladdin M., Sethumadhavan, Shalini, & Maher, T., 2014).

Antimicrobial and Anti-inflammatory Applications

Another dimension of application involves antimicrobial and anti-inflammatory activities. A study on methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles indicated that certain chloro substitutions in the imidazole ring enhance anti-inflammatory and analgesic activities, hinting at the potential use of structurally similar compounds in developing new anti-inflammatory drugs (Jadhav, V. B., Kulkarni, M., Rasal, V., Biradar, S. S., & Vinay, M., 2008).

Synthesis and Biological Activity for Antiulcer Agents

Research has also been conducted on imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, revealing significant cytoprotective properties. This underscores the chemical versatility and therapeutic potential of compounds within the imidazo[2,1-b]thiazole class for gastrointestinal health (Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L., 1989).

Antiviral Properties

Moreover, novel benzo[d]imidazole-based heterocycles have been explored for their antiviral properties, indicating broad-spectrum antiviral activities. This suggests the importance of the benzo[d]imidazole core structure, present in compounds like "this compound", in the development of new antiviral agents (Eldebss, T. M. A., Farag, A., Abdulla, Mohamed M., & Arafa, R., 2015).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are largely determined by its imidazole and thiazole moieties. Imidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imidazole derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Properties

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S2.ClH/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9;/h1-7H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOGBBLQKZZMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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